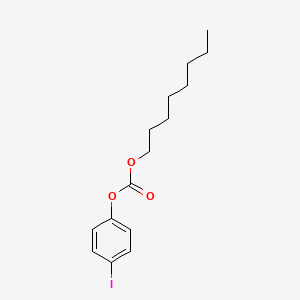
(4-iodophenyl) octyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-iodophenyl) octyl carbonate is an organic compound that features an iodophenyl group attached to an octyl carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodophenyl) octyl carbonate typically involves the reaction of 4-iodophenol with octyl chloroformate. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
(4-iodophenyl) octyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Ester Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-iodophenol and octanol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF) are commonly used.
Ester Hydrolysis: Acidic hydrolysis involves dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido or cyano derivatives of the phenyl group.
Ester Hydrolysis: The primary products are 4-iodophenol and octanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
(4-iodophenyl) octyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the iodophenyl group, which can be radio-labeled for imaging studies.
Medicine: Explored for its potential use in drug delivery systems, where the carbonate ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (4-iodophenyl) octyl carbonate involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding and other non-covalent interactions, while the carbonate ester linkage can undergo hydrolysis to release active compounds. These interactions and reactions enable the compound to exert its effects in various applications.
類似化合物との比較
Similar Compounds
- (4-bromophenyl) octyl carbonate
- (4-chlorophenyl) octyl carbonate
- (4-fluorophenyl) octyl carbonate
Comparison and Uniqueness
Compared to its halogenated analogs, (4-iodophenyl) octyl carbonate is unique due to the larger atomic radius and higher polarizability of the iodine atom. This results in stronger halogen bonding interactions and potentially different reactivity profiles. Additionally, the iodine atom can be radio-labeled, making this compound particularly useful in imaging studies.
特性
CAS番号 |
60075-63-0 |
|---|---|
分子式 |
C15H21IO3 |
分子量 |
376.23 g/mol |
IUPAC名 |
(4-iodophenyl) octyl carbonate |
InChI |
InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-12-18-15(17)19-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3 |
InChIキー |
DVOSSBAPRMJVJD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)OC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


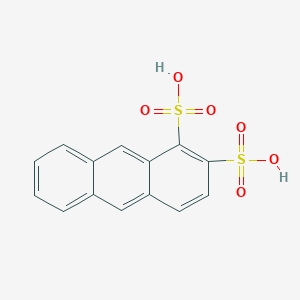


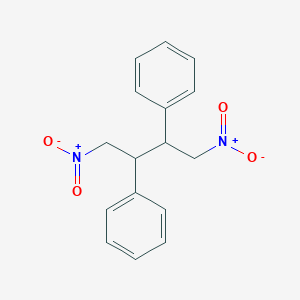
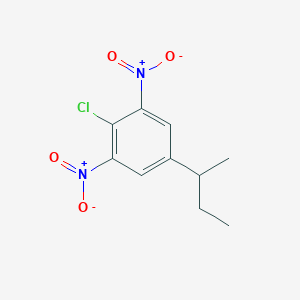
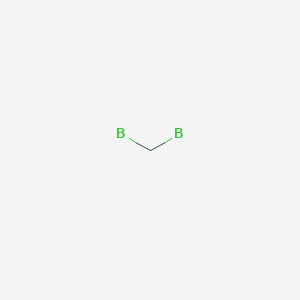
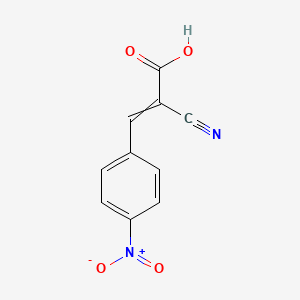
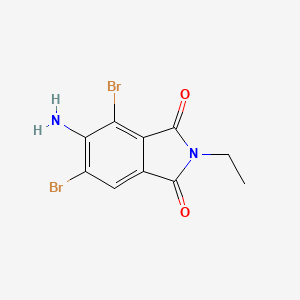
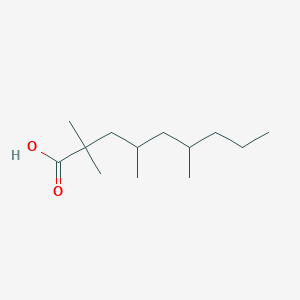


![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)


